molecular formula C9H12Cl3N3O B1438460 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride CAS No. 1185303-33-6

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride

Cat. No.: B1438460
CAS No.: 1185303-33-6
M. Wt: 284.6 g/mol
InChI Key: VYEVLVUNSMLHOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride typically involves multiple steps, starting from readily available precursors. The exact synthetic route and reaction conditions can vary, but a common approach involves the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core is synthesized through a series of reactions, including nitration, reduction, and cyclization.

    Introduction of Functional Groups: The amino, chloro, methoxymethyl, and methyl groups are introduced through various substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form more complex amine derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group with an amine can yield amino derivatives, while hydrolysis of the nitrile group can produce carboxylic acids or amides.

Scientific Research Applications

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding, due to its unique structure and functional groups.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O.2ClH/c1-5-8(12)7(4-14-2)6(3-11)9(10)13-5;;/h4,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEVLVUNSMLHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C#N)COC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656893
Record name 5-Amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185303-33-6
Record name 5-Amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride
Reactant of Route 2
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride
Reactant of Route 3
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride
Reactant of Route 4
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride
Reactant of Route 5
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride
Reactant of Route 6
Reactant of Route 6
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride

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